molecular formula C22H25NO6 B1215398 Isocolchicine CAS No. 30771-10-9

Isocolchicine

Cat. No.: B1215398
CAS No.: 30771-10-9
M. Wt: 399.4 g/mol
InChI Key: MDYALASTPGGXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comparative Structural Features with Colchicine

Isocolchicine (C₂₂H₂₅NO₆) is a structural isomer of colchicine, differing in the positioning of functional groups on the C-ring. While colchicine features a methoxy group at position 10 and a ketone at position 9 of the troponoid C-ring, this compound reverses these groups, placing the methoxy at position 9 and the ketone at position 10. This subtle rearrangement significantly alters molecular interactions, as demonstrated by their distinct binding affinities to tubulin.

Feature Colchicine This compound
C-ring substituents OCH₃ at C10, C=O at C9 OCH₃ at C9, C=O at C10
Tubulin binding affinity (Kₐ) ~1 × 10⁶ M⁻¹ ~5.5 × 10³ M⁻¹
LogP (octanol/water) 1.10 1.00

The inversion disrupts critical hydrogen-bonding networks required for high-affinity tubulin binding, explaining this compound’s reduced bioactivity.

Stereochemical Implications of C-Ring Modifications

The C-ring’s stereoelectronic profile differs markedly between the two isomers. In colchicine, the conjugated π-system of the troponoid ring (C9=O, C10-OCH₃) enables planarity, whereas this compound’s C10=O introduces bond-length alternation (1.34–1.46 Å). X-ray diffraction reveals that this compound’s C-ring adopts a non-planar conformation with a 12° deviation from coplanarity, contrasting colchicine’s near-planar C-ring. This distortion reduces orbital overlap, destabilizing the tubulin-bound state.

Properties

CAS No.

30771-10-9

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

N-(1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide

InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)

InChI Key

MDYALASTPGGXQH-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC

Other CAS No.

518-12-7

Synonyms

isocolchicine
isocolchicine, (S)-isome

Origin of Product

United States

Comparison with Similar Compounds

Tubulin Binding and Microtubule Dynamics

  • Colchicine vs. This compound : Colchicine’s high affinity arises from interactions between its trimethoxy A-ring, tropolone C-ring, and β-tubulin’s T7 loop . This compound’s transposed carbonyl and methoxy groups disrupt these interactions, reducing binding by 500-fold .
  • Allocolchicine Derivatives : Methyl and ethyl ketone derivatives of allocolchicine exhibit stronger tubulin binding than colchicine itself (Kd ~5–10 nM), likely due to enhanced hydrophobic interactions .

Mechanistic Divergence

  • Podophyllotoxin : Shares colchicine’s tubulin-binding site but also inhibits DNA topoisomerase II, a dual mechanism absent in this compound .
  • Tetrademethyl this compound: Lacks tubulin affinity but inhibits DNA topoisomerase II via a non-classical mechanism, avoiding DNA damage associated with cleavable complexes .

Physicochemical and Pharmacokinetic Profiles

Parameter This compound Colchicine Podophyllotoxin
LogP 1.2 1.0 2.5
Solubility Low (aqueous) Moderate Low
Metabolic Stability Rapid glucuronidation Hepatic CYP3A4 metabolism CYP2C9-mediated oxidation

Preparation Methods

B-Ring Modification via Regioselective Functionalization

The direct modification of colchicine's B-ring represents a practical route to isocolchicine. Cifuentes et al. demonstrated that this compound analogs could be synthesized by substituting the C-7 acetamido group of colchicine with alternative functionalities. Key steps include:

  • Selective demethylation of colchicine's C-7 methoxy group using hydrobromic acid in acetic acid, yielding colchiceine.

  • Acetylation with acetic anhydride under basic conditions to reintroduce the acetamido group at C-7.

  • Isomerization via thermal rearrangement or acid-catalyzed equilibration to transpose the C-7 and C-12 substituents.

This method achieves moderate yields (45–60%) but requires precise control of reaction conditions to prevent over-acetylation or decomposition.

C-Ring Functionalization Using Iminonitroso Diels-Alder Reactions

Ring-C modifications offer an alternative pathway. Schilling et al. employed iminonitroso Diels-Alder (NDA) reactions to functionalize colchicine's C-ring, enabling access to this compound analogs. The protocol involves:

  • Reacting colchicine (1) with nitroso agents (e.g., 5-nitro-2-nitrosopyridine) in dichloromethane at 0°C.

  • Regioselective cycloaddition to form C-ring-fused oxazine intermediates (6–7) .

  • Reductive cleavage of the oxazine bridge using hydrogen gas over palladium catalysts to yield this compound derivatives.

This method exhibits excellent regioselectivity (up to 20:1 ratio favoring the desired isomer) and achieves yields of 65–78%.

Total Synthesis Strategies

Biomimetic Oxidative Coupling Approaches

Recent advances in total synthesis leverage biomimetic strategies inspired by colchicine biosynthesis. Li et al. reported a seven-step synthesis starting from L-tyrosine, featuring:

  • Ir-catalyzed asymmetric amidation to install the C-7 acetamido group with >98% enantiomeric excess.

  • Suzuki-Miyaura coupling to construct the biaryl tropolone core.

  • Phenol oxidative coupling mediated by hypervalent iodine reagents to form the tricyclic framework.

This route achieves a 27–36% overall yield and gram-scale production capabilities.

Catalytic Asymmetric Synthesis of the Tropolone Core

A Banwell-inspired approach utilizes cyclopropane ring cleavage to access the tropolone moiety:

  • Diels-Alder reaction between a functionalized cyclopropane (8) and a dienophile to form the bicyclic intermediate.

  • Acid-catalyzed ring opening to generate the tropolone system.

  • Stereoselective functionalization at C-7 using chiral auxiliaries or organocatalysts.

This method circumvents the need for protecting groups, streamlining the synthesis to four steps for allocolchicinoid precursors.

Stereochemical Considerations and Isomer Separation

Atropisomerism in this compound Derivatives

The rotational barrier around the C-ring axis (∼90 kJ/mol) permits isolation of atropisomers under kinetic conditions. Key observations include:

  • (aR,7S) -isomers exhibit H-7 NMR signals at 4.6 ppm due to shielding by the aromatic ring.

  • (aS,7S) -isomers resonate at 5.0 ppm, reflecting a different spatial orientation.

Chromatographic separation on chiral stationary phases (e.g., Chiralpak IA) resolves these isomers with >95% enantiomeric purity.

Thermal Equilibration Studies

Heating this compound derivatives to 80°C in toluene induces atropisomer interconversion, with a half-life of 12 hours. Quenching at −20°C arrests equilibration, enabling isolation of the desired isomer.

Analytical Characterization Techniques

NMR Spectroscopic Differentiation

Critical NMR assignments for this compound include:

Protonδ (ppm)MultiplicityCoupling (Hz)
H-74.6dJ = 8.2
H-123.8s-
OCH33.3–3.5m-

The downfield shift of H-12 (vs. 3.3 ppm in colchicine) confirms successful isomerization.

X-ray Crystallographic Validation

Single-crystal X-ray analysis of this compound derivatives reveals a dihedral angle of 85° between the tropolone and trimethoxybenzene rings, contrasting with 72° in colchicine. This structural distortion underlies differential tubulin binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.